

# An In-depth Technical Guide to trans-Methyl 4-hydroxycyclohexanecarboxylate

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## Compound of Interest

Compound Name: Methyl 4-hydroxycyclohexanecarboxylate

Cat. No.: B095842

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CAS Number: 6125-57-1

This guide provides a comprehensive technical overview of trans-**Methyl 4-hydroxycyclohexanecarboxylate**, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this versatile molecule in their work. This document delves into its chemical identity, synthesis, structural characterization, and significant applications, with a focus on providing practical, field-proven insights.

## Core Chemical Identity

trans-**Methyl 4-hydroxycyclohexanecarboxylate** is a cycloaliphatic ester characterized by a cyclohexane ring substituted with a hydroxyl group and a methyl carboxylate group in a trans configuration. This specific stereochemistry is crucial to its utility as a building block in complex organic synthesis.

Systematic IUPAC Name: methyl (1r,4r)-4-hydroxycyclohexane-1-carboxylate[1]

## Chemical Structure and Properties

The structural formula and key chemical properties of trans-**Methyl 4-hydroxycyclohexanecarboxylate** are summarized below.

- Molecular Formula:  $C_8H_{14}O_3$ [2][3]

- Molecular Weight: 158.20 g/mol [3]
- Appearance: Colorless to almost colorless clear liquid
- Boiling Point: 125°C at 0.3 mmHg[3]
- Density: 1.103 g/cm<sup>3</sup>[3]
- Refractive Index: 1.4693 (at 23°C)[3]

A table summarizing these properties is provided for quick reference.

Property	Value	Source(s)
CAS Number	6125-57-1	[1][2][3]
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>3</sub>	[2][3]
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Synonyms for this compound include:

- Methyl trans-4-Hydroxycyclohexanecarboxylate[2]
- trans-4-Hydroxycyclohexanecarboxylic Acid Methyl Ester[2]
- trans-4-(Methoxycarbonyl)cyclohexan-1-ol

## Synthesis and Mechanistic Insights

The most prevalent and industrially viable method for the synthesis of trans-**Methyl 4-hydroxycyclohexanecarboxylate** is the catalytic hydrogenation of methyl 4-hydroxybenzoate.

## Experimental Protocol: Catalytic Hydrogenation

This protocol outlines a standard procedure for the synthesis of **methyl 4-hydroxycyclohexanecarboxylate**, which typically yields a mixture of cis and trans isomers, with the trans isomer often being the major product under specific conditions.

### Materials:

- Methyl 4-hydroxybenzoate
- Methanol (solvent)
- 5% Rhodium on Alumina (catalyst)[4]
- Hydrogen gas
- Pressurized reactor (autoclave)

### Procedure:

- A solution of methyl 4-hydroxybenzoate in methanol is charged into a high-pressure autoclave.
- The 5% rhodium on alumina catalyst is added to the mixture.
- The reactor is sealed and purged with an inert gas (e.g., nitrogen) before being pressurized with hydrogen.
- The reaction is typically heated and stirred for several hours to ensure complete conversion.
- After cooling and depressurization, the catalyst is removed by filtration.
- The solvent is removed under reduced pressure to yield the crude product.
- Purification can be achieved through distillation or chromatography to isolate the desired trans isomer.

## Reaction Mechanism

The hydrogenation of the aromatic ring of methyl 4-hydroxybenzoate over a rhodium on alumina catalyst is a heterogeneous catalytic process. The mechanism involves the adsorption of the aromatic ring onto the surface of the rhodium catalyst, followed by the stepwise addition of hydrogen atoms. The stereochemical outcome (the ratio of trans to cis isomers) can be influenced by factors such as the catalyst, solvent, temperature, and pressure. The alumina support enhances the dispersion of the rhodium particles, thereby increasing the catalytic activity and thermal stability.[4]

## Spectroscopic Characterization

The structural elucidation of trans-**Methyl 4-hydroxycyclohexanecarboxylate** is confirmed through various spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, peer-reviewed spectrum with full assignment is not readily available, typical chemical shifts for the trans isomer can be predicted based on standard NMR principles. The trans configuration leads to distinct signals for the axial and equatorial protons of the cyclohexane ring.

### Infrared (IR) Spectroscopy

The IR spectrum of trans-**Methyl 4-hydroxycyclohexanecarboxylate** is expected to exhibit characteristic absorption bands:

- A broad peak in the region of  $3400\text{--}3200\text{ cm}^{-1}$ , corresponding to the O-H stretching vibration of the hydroxyl group.
- A strong, sharp peak around  $1730\text{ cm}^{-1}$ , indicative of the C=O stretching of the ester group.
- Peaks in the  $2950\text{--}2850\text{ cm}^{-1}$  range, corresponding to the C-H stretching of the cyclohexane ring and the methyl group.
- A peak around  $1200\text{ cm}^{-1}$  for the C-O stretching of the ester.

### Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak ( $M^+$ ) for trans-**Methyl 4-hydroxycyclohexanecarboxylate** would be observed at an  $m/z$  of 158. Common fragmentation patterns would include the loss of a methoxy group ( $-OCH_3$ , 31 mass units) to give a peak at  $m/z$  127, and the loss of the entire methoxycarbonyl group ( $-COOCH_3$ , 59 mass units) resulting in a peak at  $m/z$  99.

## Applications in Drug Development and Materials Science

The bifunctional nature of trans-**Methyl 4-hydroxycyclohexanecarboxylate**, possessing both a hydroxyl and an ester group, makes it a valuable intermediate in the synthesis of a wide range of more complex molecules.[\[2\]](#)

### Pharmaceutical Intermediate

This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The cyclohexane scaffold is a common motif in medicinal chemistry, and the hydroxyl and ester functionalities provide convenient handles for further chemical modifications. For example, it is a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases and certain cancers.[\[5\]\[6\]](#) It is also utilized in the preparation of derivatives of the unnatural amino acid D-phenylalanine, such as Nateglinide, a drug used to treat type 2 diabetes.[\[7\]](#)

The trans stereochemistry is often critical for the biological activity of the final drug molecule, as it dictates the precise three-dimensional arrangement of functional groups, which in turn governs the binding affinity to the target receptor or enzyme.

### Materials Science

In the field of materials science, trans-**Methyl 4-hydroxycyclohexanecarboxylate** is employed in the synthesis of specialty polymers and liquid crystals. The rigid cyclohexane core can be incorporated into polymer backbones to enhance thermal stability and mechanical properties. The ability of this molecule to form stable structures with other compounds also makes it a promising candidate for the development of advanced materials.[\[2\]](#)

## Safety and Handling

**trans-Methyl 4-hydroxycyclohexanecarboxylate** should be handled in accordance with standard laboratory safety procedures.

GHS Hazard Statements:

- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Precautionary Statements:

- Wear protective gloves, protective clothing, eye protection, and face protection.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Use only outdoors or in a well-ventilated area.
- Wash skin thoroughly after handling.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**trans-Methyl 4-hydroxycyclohexanecarboxylate** is a chemical intermediate of significant value in both the pharmaceutical and materials science sectors. Its well-defined stereochemistry and bifunctional nature provide a versatile platform for the synthesis of complex, high-value molecules. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in research and development.

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